molecular formula C7H7BrO2S B6202528 ethyl 4-bromothiophene-3-carboxylate CAS No. 224449-33-6

ethyl 4-bromothiophene-3-carboxylate

Cat. No.: B6202528
CAS No.: 224449-33-6
M. Wt: 235.1
InChI Key:
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Description

Ethyl 4-bromothiophene-3-carboxylate is a chemical compound with the CAS Number: 224449-33-6 . It has a molecular weight of 236.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place and kept dry .

Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity of ethyl 4-bromothiophene-3-carboxylate with carbanions in the presence of copper catalysts facilitates the synthesis of thienopyranones and thienopyridinones, offering routes to heterocyclic compounds with potential pharmaceutical applications (Ames & Ribeiro, 1975). Additionally, the compound has been utilized in the synthesis of 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which are evaluated for their antibacterial and antifungal properties, indicating its role in developing new antimicrobial agents (Sharma et al., 2022).

Organic Synthesis and Catalysis

This compound is employed in palladium-catalyzed direct heteroarylation reactions, enabling the efficient synthesis of biheteroaryls. The ester group at C5 prevents dimerization, facilitating high yields of desired products, which is significant in materials science and pharmaceutical chemistry (Fu et al., 2012). Moreover, its bromination and subsequent reactions have been explored for developing synthetic methodologies, demonstrating its versatility as a synthetic building block (Taydakov & Krasnoselskiy, 2010).

Safety and Hazards

Ethyl 4-bromothiophene-3-carboxylate is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . The recommended precautionary statements are P261, P305+P351+P338, and P302+P352 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water for several minutes if in eyes, and washing with plenty of soap and water if on skin .

Biochemical Analysis

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 4-bromothiophene-3-carboxylate can be achieved through a three-step process involving bromination, carboxylation, and esterification reactions.", "Starting Materials": [ "Thiophene", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Ethanol", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Bromination of Thiophene", "Thiophene is treated with bromine in the presence of sulfuric acid to yield 4-bromothiophene.", "Step 2: Carboxylation of 4-bromothiophene", "4-bromothiophene is reacted with carbon dioxide in the presence of sodium hydroxide to form 4-bromothiophene-3-carboxylic acid.", "Step 3: Esterification of 4-bromothiophene-3-carboxylic acid", "4-bromothiophene-3-carboxylic acid is esterified with ethanol in the presence of sulfuric acid and sodium bicarbonate to yield ethyl 4-bromothiophene-3-carboxylate." ] }

224449-33-6

Molecular Formula

C7H7BrO2S

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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